molecular formula C8H8Br2O3 B1293882 5,6-Dibromohexahydro-2-benzofuran-1,3-dione CAS No. 23893-84-7

5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Cat. No.: B1293882
CAS No.: 23893-84-7
M. Wt: 311.95 g/mol
InChI Key: MTFOVFKEUAKPNY-UHFFFAOYSA-N
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Description

5,6-Dibromohexahydro-2-benzofuran-1,3-dione: is a chemical compound with the molecular formula C8H8Br2O3 and a molecular weight of 311.96 g/mol . This compound is characterized by the presence of two bromine atoms attached to a hexahydro-2-benzofuran-1,3-dione core. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione typically involves the bromination of hexahydro-2-benzofuran-1,3-dione. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5 and 6 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: This would include the use of larger reaction vessels, automated bromine addition systems, and efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromohexahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Substituted benzofuran derivatives.

    Reduction Reactions: Reduced benzofuran derivatives.

    Oxidation Reactions: Oxidized benzofuran derivatives.

Scientific Research Applications

Chemistry: 5,6-Dibromohexahydro-2-benzofuran-1,3-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various benzofuran derivatives, which are valuable in medicinal chemistry and materials science .

Biology: In biological research, this compound is used to study the effects of brominated benzofuran derivatives on biological systems. It helps in understanding the interactions of these compounds with biological targets .

Medicine: While not used directly in therapeutic applications, this compound is valuable in medicinal chemistry research for the development of new drugs. Its derivatives have shown potential in antimicrobial and anticancer studies .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure makes it a valuable intermediate in the synthesis of high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5,6-Dibromohexahydro-2-benzofuran-1,3-dione is primarily studied in the context of its derivatives. These compounds interact with various molecular targets, including enzymes and receptors, through their brominated benzofuran core. The bromine atoms enhance the compound’s reactivity and binding affinity to biological targets, leading to various biological effects .

Comparison with Similar Compounds

  • 5,6-Dichlorohexahydro-2-benzofuran-1,3-dione
  • 5,6-Difluorohexahydro-2-benzofuran-1,3-dione
  • 5,6-Diiodohexahydro-2-benzofuran-1,3-dione

Comparison: Compared to its halogenated analogs, 5,6-Dibromohexahydro-2-benzofuran-1,3-dione exhibits unique reactivity due to the presence of bromine atoms. Bromine is larger and more polarizable than chlorine and fluorine, which can influence the compound’s chemical behavior and interactions with biological targets. This makes this compound particularly valuable in research applications where specific reactivity and binding properties are desired .

Properties

IUPAC Name

5,6-dibromo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFOVFKEUAKPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(C1Br)Br)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946692
Record name 5,6-Dibromohexahydro-2-benzofuran-1,3-dione
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Molecular Weight

311.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23893-84-7
Record name 5,6-Dibromohexahydro-1,3-isobenzofurandione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromohexahydrophthalic anhydride
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Record name 23893-84-7
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Record name 5,6-Dibromohexahydro-2-benzofuran-1,3-dione
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Record name 4,5-dibromohexahydrophthalic anhydride
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